An In-Depth Technical Guide to 4-Chlorobenzotrifluoride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Chlorobenzotrifluoride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzotrifluoride (PCBTF), with the chemical formula C₇H₄ClF₃, is a colorless liquid distinguished by a distinct aromatic odor.[1] Since its commercial production began in the 1960s, it has become a pivotal intermediate in the chemical industry.[1] Its unique molecular structure, featuring a trifluoromethyl group and a chlorine atom attached to a benzene ring, imparts a set of chemical properties that make it an exceptionally versatile building block in the synthesis of a wide array of commercially significant compounds, including pharmaceuticals, agrochemicals, and dyes.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 4-chlorobenzotrifluoride, with a particular focus on its relevance to researchers and professionals in the field of drug development.
Chemical Structure and Properties
The structure of 4-chlorobenzotrifluoride is fundamental to its reactivity and utility in organic synthesis. The benzene ring is substituted with a chlorine atom and a trifluoromethyl (-CF₃) group at the para position. The -CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which significantly influences the electron density of the aromatic ring. This electronic effect, in concert with the chlorine substituent, dictates the regioselectivity of further chemical transformations.
Below is a visual representation of the chemical structure of 4-chlorobenzotrifluoride.
Caption: Chemical structure of 4-Chlorobenzotrifluoride.
Physicochemical Properties
A summary of the key physicochemical properties of 4-chlorobenzotrifluoride is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClF₃ | [4] |
| Molecular Weight | 180.55 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Odor | Aromatic | [1] |
| Melting Point | -36 °C | [4] |
| Boiling Point | 136-138 °C | [4] |
| Density | 1.353 g/mL at 25 °C | [4] |
| Flash Point | 43 °C (109.4 °F) - closed cup | [5] |
| Solubility in Water | 29 mg/L | [1] |
| log P | 3.7 | [1] |
Spectroscopic Data
The structural elucidation and purity assessment of 4-chlorobenzotrifluoride are routinely performed using various spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 4-chlorobenzotrifluoride is characterized by two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the benzene ring.[6]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule, with distinct signals for the carbon atoms of the benzene ring and the trifluoromethyl group.[7]
-
IR (Infrared) Spectroscopy: The IR spectrum exhibits characteristic absorption bands corresponding to the C-H, C-C, C-Cl, and C-F bonds within the molecule.[8]
Synthesis and Manufacturing
The industrial production of 4-chlorobenzotrifluoride is primarily achieved through a two-step process starting from p-chlorotoluene: free-radical chlorination followed by halogen exchange fluorination.[9]
Step 1: Free-Radical Chlorination of p-Chlorotoluene
In the initial step, p-chlorotoluene is subjected to free-radical chlorination to produce p-chlorobenzotrichloride. This reaction is typically initiated by UV light or a chemical initiator, such as an azo compound, which generates chlorine radicals.[10] These radicals then abstract a hydrogen atom from the methyl group of p-chlorotoluene, leading to a benzylic radical. Subsequent reaction with molecular chlorine yields p-chlorobenzotrichloride and another chlorine radical, propagating the chain reaction.
Caption: Synthesis of p-chlorobenzotrichloride from p-chlorotoluene.
Step 2: Halogen Exchange Fluorination (Swarts Reaction)
The second step involves the fluorination of p-chlorobenzotrichloride to yield 4-chlorobenzotrifluoride. This is a halogen exchange reaction, often referred to as the Swarts reaction, where the chlorine atoms of the trichloromethyl group are replaced by fluorine atoms.[2][11] Anhydrous hydrogen fluoride (HF) is commonly used as the fluorinating agent, often in the presence of a catalyst such as antimony pentachloride (SbCl₅).[2] The reaction proceeds through a series of nucleophilic substitution steps.
Caption: Fluorination of p-chlorobenzotrichloride to 4-chlorobenzotrifluoride.
Key Reactions and Applications
The reactivity of 4-chlorobenzotrifluoride is dominated by the electronic effects of its substituents. The strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position relative to itself. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the carbon atom bearing the chlorine, a reaction that is central to many of its applications.
Nucleophilic Aromatic Substitution
The chlorine atom in 4-chlorobenzotrifluoride can be displaced by a variety of nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
Applications in Pharmaceutical Synthesis
4-Chlorobenzotrifluoride is a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs). The trifluoromethyl group is often incorporated into drug molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity to target receptors.[3]
A notable example is its use in the synthesis of the selective serotonin reuptake inhibitor (SSRI) fluoxetine (the active ingredient in Prozac®).[12][13] In one synthetic route, 3-(methylamino)-1-phenylpropanol is deprotonated with a strong base, and the resulting alkoxide undergoes a nucleophilic aromatic substitution reaction with 4-chlorobenzotrifluoride to form the fluoxetine free base.[1][12]
Caption: Synthesis of Fluoxetine using 4-Chlorobenzotrifluoride.
Applications in Agrochemicals
4-Chlorobenzotrifluoride is a key precursor for a number of herbicides and insecticides.[1] For instance, nitration of 4-chlorobenzotrifluoride yields 4-chloro-3,5-dinitrobenzotrifluoride, which is an intermediate in the synthesis of the dinitroaniline herbicide trifluralin .[1]
Safety and Handling
4-Chlorobenzotrifluoride is a flammable liquid and is irritating to the eyes, skin, and respiratory system.[13] It is also considered harmful to aquatic life with long-lasting effects.[13] Therefore, appropriate safety precautions must be taken during its handling and storage.
Experimental Protocol: Safe Handling of 4-Chlorobenzotrifluoride
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Wear chemical safety goggles and a face shield.
-
Wear a flame-retardant lab coat.
-
-
Fire Safety:
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools when handling containers.
-
Ensure that fire-extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) are readily available.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
-
Spill and Disposal:
-
In case of a spill, absorb with an inert material and place in a suitable container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Toxicological Profile
Toxicology studies have been conducted to assess the potential health effects of 4-chlorobenzotrifluoride. Inhalation is a primary route of occupational exposure. Short-term exposure to high concentrations can cause respiratory irritation.[14] Chronic inhalation studies in rodents have shown some evidence of carcinogenicity.[15] Oral toxicity studies in rats have indicated that the liver and kidneys are potential target organs.[16][17] It is important for researchers to consult the latest safety data sheets and toxicological reports before working with this compound.
Environmental Fate
The environmental fate of 4-chlorobenzotrifluoride is an important consideration. In the atmosphere, it has an estimated half-life of 67 days and is primarily degraded by reaction with photochemically produced hydroxyl radicals.[18] Due to its low water solubility and moderate octanol-water partition coefficient (log P = 3.7), it has a tendency to partition to soil and sediment if released into the environment.
Conclusion
4-Chlorobenzotrifluoride is a chemical of significant industrial importance, largely owing to the unique reactivity conferred by its trifluoromethyl and chloro substituents. Its role as a key intermediate in the synthesis of pharmaceuticals, most notably fluoxetine, underscores its value to the drug development sector. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for chemists and researchers seeking to leverage this versatile building block in the creation of novel and complex molecules. As with any chemical, a commitment to safe handling practices and an awareness of its toxicological and environmental profile are paramount.
References
-
[Solved 100 MHz 13C NMR spectrum of the major product | Chegg.com]([Link] мастер-справка-по-органической-химии-100-mhz-13c-nmr-spectrum-of-the-major-product-obtained-from-the-following-reaction-is-shown-below-use-the-data-in-the-table-to-assign-the-spectrum-and-determine-the-structure-of-the-major-isomer-for-the-assignment-draw-the-structure-and-use-the-letter-from-the-table-to-indicate-the-set-of-carbons-responsible-for-each-signal-the-chemical-shift-values-should-be-roundest-to-the-nearest-0-1-ppm-use-appendix-4-table-2-page-216-to-calculate-100-mhz-13c-nmr-spectrum-of-the-major-product-obtained-from-the-following-reaction-is-shown-below-use-the-data-in-the-table-to-assign-the-spectrum-and-determine-the-structure-of-the-major-isomer-for-the-assignment-draw-the-structure-and-use-the-letter-from-the-table-to-indicate-the-set-of-carbons-responsible-for-each-signal-the-chemical-shift-values-should-be-roundest-to-the-nearest-0-1-ppm-use-appendix-4-table-2-page-216-to-calculate-the-chemical-shifts-for-the-aromatic-carbons-of-your-proposed-structure-and-compare-them-to-the-observed-values-the-dept-response-should-be-listed-as-p-positive-peak-n-negative-peak-or-z-no-peak-observed-chemical-shift-calculated-chemical-shift-dept-response-assignment-a-b-d-e-f-g-h-i-structure-of-major-isomer-with-assigned-carbons-dept-135-130-129-127-132-128-ppm-134-131-133-138-90-137-29-135-92-132-61-131-44-129-91-128-64-128-40-195-44-zo-z-cdc13-ola-138-136-134-132-130-ppm-120-190-170-160-150-140-130-110-100-80-ppm-90-180-dept-135-and-carbon-13-nmr-spectra-of-4-chlorobenzophenone-in-cdci-q101259508)
Sources
- 1. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 2. Swarts Reaction [unacademy.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Chlorobenzotrifluoride 98 98-56-6 [sigmaaldrich.com]
- 5. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 6. 4-Chlorobenzotrifluoride(98-56-6) 1H NMR [m.chemicalbook.com]
- 7. 4-Chlorobenzotrifluoride(98-56-6) 13C NMR [m.chemicalbook.com]
- 8. 4-Chlorobenzotrifluoride(98-56-6) IR Spectrum [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. CN102746109A - Preparation method of 4-Chlorobenzotrifluoride - Google Patents [patents.google.com]
- 11. byjus.com [byjus.com]
- 12. WO1999067196A1 - Fluoxetine process from benzoylpropionic acid - Google Patents [patents.google.com]
- 13. EP0529842B1 - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Summary of Data Reported - Some Industrial Chemical Intermediates and Solvents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 18. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
